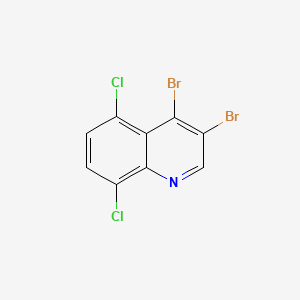

3,4-Dibromo-5,8-dichloroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1210871-95-6 |

|---|---|

Molecular Formula |

C9H3Br2Cl2N |

Molecular Weight |

355.838 |

IUPAC Name |

3,4-dibromo-5,8-dichloroquinoline |

InChI |

InChI=1S/C9H3Br2Cl2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |

InChI Key |

KIFWOJUHHGEATN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C=N2)Br)Br)Cl |

Synonyms |

3,4-Dibromo-5,8-dichloroquinoline |

Origin of Product |

United States |

Strategic Retrosynthetic Analysis and Methodological Development for 3,4 Dibromo 5,8 Dichloroquinoline

Classical and Contemporary Approaches to Quinoline (B57606) Core Construction

The formation of the fundamental quinoline ring system is a well-established area of heterocyclic chemistry, with numerous methods developed over the past century. nih.gov These can be broadly categorized into classical condensation reactions and more recently developed contemporary methods, often featuring metal catalysis or novel reaction pathways. nih.gov

Classical Methods: Named reactions discovered in the late 19th and early 20th centuries form the bedrock of quinoline synthesis. iipseries.org These methods typically involve the acid-catalyzed cyclization of anilines with compounds containing a carbonyl group. researchgate.netresearchgate.net While historically significant, these reactions often require harsh conditions and can have limitations regarding substrate scope and yield. nih.govbohrium.com

Key classical syntheses include:

Skraup Synthesis: This reaction produces quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method reacts an aromatic amine with α,β-unsaturated aldehydes or ketones. nih.gov

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgmdpi.com

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. iipseries.orgnih.gov

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters, where the reaction conditions can be tuned to yield either quinolin-4-ones or quinolin-2-ones. nih.gov

Interactive Table 1: Overview of Classical Quinoline Syntheses

Click to view table

| Synthesis Name | Reactant 1 | Reactant 2 | Key Conditions | Typical Product |

| Skraup | Aromatic Amine | Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted or Substituted Quinoline |

| Doebner-von Miller | Aromatic Amine | α,β-Unsaturated Carbonyl | Acid Catalyst | 2- and/or 4-Substituted Quinoline |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone | Methylene Ketone/Aldehyde | Acid or Base Catalyst | 2,3-Disubstituted Quinoline |

| Combes | Aromatic Amine | β-Diketone | Acid Catalyst | 2,4-Disubstituted Quinoline |

| Conrad-Limpach | Aromatic Amine | β-Ketoester | Thermal (low temp) | 4-Hydroxyquinoline (B1666331) |

| Knorr | α-Amino-β-ketoester | Carbonyl Compound | Acid Catalyst | 2-Hydroxyquinoline |

Contemporary Methods: Modern synthetic chemistry has introduced a variety of new protocols for quinoline synthesis that offer milder conditions, improved yields, and greater functional group tolerance. acs.org These often employ transition-metal catalysts or explore novel cyclization pathways. mdpi.com

Notable contemporary approaches include:

Transition-Metal-Catalyzed Reactions: Various methods utilize catalysts based on rhodium, ruthenium, cobalt, and copper to facilitate C-H activation and annulation cascades for quinoline construction. mdpi.com

Povarov Reaction: This is a powerful multicomponent reaction that synthesizes tetrahydroquinolines from an aniline (B41778), an aldehyde, and an activated alkene, which can then be oxidized to quinolines. iipseries.org

Radical-Mediated Synthesis: The use of radical reactions has emerged as an efficient tool for constructing the quinoline scaffold, often initiated photochemically or with radical initiators. nih.gov

Nanocatalyst-Based Protocols: The use of nanocatalysts is a green chemistry approach that can enhance reaction efficiency, simplify workup, and allow for catalyst recycling. acs.orgnih.gov

Organometallic Intermediates: The generation of mixed lithium-magnesium or other organometallic reagents allows for the regioselective functionalization and construction of complex quinoline derivatives under mild conditions. worktribe.com

Regioselective Halogenation Strategies for Polyhalogenated Quinoline Scaffolds

The introduction of four specific halogen atoms onto the quinoline ring requires precise control of regiochemistry. The reactivity of the quinoline system is dichotomous: the carbocyclic (benzene) ring is generally electron-rich and susceptible to electrophilic aromatic substitution, while the heterocyclic (pyridine) ring is electron-deficient.

Halogenation of the Benzene (B151609) Ring (Positions 5, 6, 7, 8): Electrophilic halogenation (chlorination and bromination) typically occurs on the benzene ring. The synthesis of 5,8-dichloroquinoline (B2488021) can be achieved through direct chlorination of quinoline, though this may require forcing conditions. Directing groups can be used to achieve high regioselectivity; for instance, an 8-amido or 8-hydroxy group can direct incoming electrophiles specifically to the C5 and C7 positions. scispace.commdpi.com A metal-free protocol using trihaloisocyanuric acid as a halogen source has been shown to be effective for the C5-halogenation of 8-substituted quinolines. rsc.org

Halogenation of the Pyridine (B92270) Ring (Positions 3, 4): The electron-deficient nature of the pyridine ring makes electrophilic substitution difficult. Halogenation at C3 is often achieved through a radical mechanism. scispace.com Reagents like N-Bromosuccinimide (NBS), often with a radical initiator or under photochemical conditions, can selectively introduce bromine at the C3 position. acs.org Halogenation at the C4 position is most commonly achieved by converting a precursor like a 4-hydroxyquinoline (a quinolin-4-one tautomer) to the 4-haloquinoline using reagents such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). nih.gov

A plausible strategy for synthesizing a polyhalogenated quinoline like the target compound involves a sequence of halogenation steps. For example, a 5,8-dichloroquinoline intermediate could be subjected to bromination. It has been shown that bromination of 5,8-dichloroquinoline with NBS can occur under microwave irradiation.

Interactive Table 2: Common Reagents for Regioselective Quinoline Halogenation

Click to view table

| Reagent(s) | Target Position(s) | Typical Mechanism | Notes |

| Cl₂, Br₂, I₂ with Lewis Acid | 5, 8, 6, 7 | Electrophilic Substitution | Occurs on the benzene ring. |

| Trihaloisocyanuric Acids | 5 (with 8-substituent) | Electrophilic Substitution | Metal-free, high regioselectivity. scispace.com |

| N-Bromosuccinimide (NBS) | 3 | Radical | Often initiated by light or AIBN. acs.org |

| POCl₃, PCl₅ | 2, 4 | Nucleophilic Substitution | Converts hydroxy/oxo groups to chlorides. |

| PBr₃ | 4 | Nucleophilic Substitution | Converts 4-hydroxy group to bromide. nih.gov |

| K₂S₂O₈ / NaI | 3 | Radical | Method for C3-iodination. scispace.com |

Principles of Retrosynthetic Design for Multi-Substituted Quinoline Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. actascientific.com For 3,4-Dibromo-5,8-dichloroquinoline, the key disconnections are the carbon-halogen bonds.

The central question in the retrosynthesis is the order of bond formation: should the quinoline core be assembled first, followed by sequential halogenation, or should halogenated precursors be used to construct the ring?

Retrosynthetic Pathway A: Halogenation Last

A primary retrosynthetic disconnection breaks the C-Br bonds, suggesting 3,4-dibromination of a 5,8-dichloroquinoline precursor.

Target: this compound

Disconnect: C3-Br and C4-Br bonds

Precursor 1: 5,8-Dichloroquinoline

This simplifies the problem to the synthesis of 5,8-dichloroquinoline and the subsequent regioselective dibromination at the C3 and C4 positions. The synthesis of 5,8-dichloroquinoline can be envisioned from quinoline itself or from a dichlorinated aniline via a classical quinoline synthesis. The subsequent dibromination is challenging due to the deactivating nature of the existing chloro substituents and the difficulty of introducing two bromine atoms onto the pyridine ring.

Retrosynthetic Pathway B: Convergent Approach with Staged Halogenation

A more controlled approach involves building the molecule from more complex, pre-functionalized fragments. One plausible route involves disconnecting the C4-Br and C-N bonds of the pyridine ring.

Target: this compound

Disconnect C4-Br: This disconnection points to a 3-bromo-4-hydroxy-5,8-dichloroquinoline intermediate. The conversion of a 4-hydroxyl group to a bromide is a standard transformation using reagents like PBr₃. nih.gov

Disconnect Quinoline Core (Friedländer-type): The 3-bromo-4-hydroxy-5,8-dichloroquinoline can be disconnected into a 2-amino-3,6-dichlorobenzaldehyde and a bromoacetyl derivative. This approach builds the halogenation pattern into the starting materials, offering greater control.

A practical synthesis reported in the literature for the analogous 3,4-dibromoquinoline (B189540) involved treating 3-bromo-4-hydroxyquinoline with phosphorus tribromide, demonstrating the viability of converting a 4-hydroxy precursor to a 4-bromo derivative. nih.gov This suggests that a key intermediate in the synthesis of the target compound could be 3-bromo-5,8-dichloro-4-hydroxyquinoline, which would then be converted to the final product. The synthesis of this key intermediate would likely involve a Conrad-Limpach or similar reaction between a dichlorinated aniline and a brominated ketoester.

This strategic analysis highlights that while multiple pathways can be envisioned, those that carefully stage the introduction of functional groups, leveraging the inherent reactivity and well-established transformations of the quinoline scaffold, are most likely to be successful.

Advanced Synthetic Methodologies for 3,4 Dibromo 5,8 Dichloroquinoline and Analogues

Sequential Halogenation Protocols for Dibromo-Dichloroquinoline Systems

Sequential halogenation is a fundamental approach for the synthesis of polyhalogenated quinolines. This method involves the stepwise introduction of different halogen atoms onto the quinoline (B57606) core, allowing for the preparation of specific isomers.

The bromination of quinoline derivatives is a key step in the synthesis of compounds like 3,4-dibromo-5,8-dichloroquinoline. The position of bromination is highly dependent on the reaction conditions and the existing substituents on the quinoline ring. For instance, the bromination of 2-chloroquinoline (B121035) with bromine (Br₂) in acetic acid at 50°C for 6 hours yields 3-bromo-2-chloroquinoline. However, competing bromination at other positions, such as 4 and 6, can occur, necessitating careful control of stoichiometry and reaction monitoring to avoid over-bromination. In the case of 5,7-dichloroquinoline, direct sequential halogenation can be a plausible route to introduce bromine at the 3 and 4 positions. Studies on the regioselectivity of Suzuki couplings with dibromoquinolines have shown that useful levels of selectivity can be achieved for 3,4-dibromoquinoline (B189540). nih.gov The use of N-bromosuccinimide (NBS) in the presence of a Lewis acid like FeCl₃ or AlCl₃ is a common method for achieving bromination at the 3-position of the quinoline core.

A metal-free protocol for the regioselective C5-bromination of 8-substituted quinolines has been developed using N-bromosuccinimide (NBS) or Br₂ as the bromine source. mdpi.com This method offers high yields and is applicable to a broad range of substrates. mdpi.com Another approach involves the use of trihaloisocyanuric acids as an atom-efficient halogen source for the regioselective remote C5–H halogenation of 8-substituted quinolines. rsc.orgrsc.org This method is operationally simple, proceeds under mild conditions, and tolerates a wide variety of functional groups. rsc.orgrsc.org

Table 1: Bromination of Quinoline Derivatives

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinoline | Br₂ | Acetic acid, 50°C, 6h | 3-Bromo-2-chloroquinoline | - | |

| Quinoline | Br₂ (1.2 eq), FeCl₃ (0.1 eq) | Dichloromethane, 0–5°C, 4h | 3-Bromoquinoline (B21735) | 85% | |

| 8-Amidoquinolines | NBS or Br₂ | Water, room temperature | C5-Bromo-8-amidoquinolines | up to 95% | mdpi.com |

| 8-Substituted Quinolines | TBCA | Acetonitrile, room temperature | C5-Brominated quinolines | 75-99% | rsc.org |

Chlorination of the quinoline nucleus is another critical step in the synthesis of this compound. The regioselectivity of chlorination is influenced by the reaction conditions and the nature of the quinoline substrate. Chlorination of quinoline in sulfuric acid with dry chlorine gas at room temperature can yield a mixture of 5-chloroquinoline (B16772) (17%), 8-chloroquinoline (B1195068) (21%), and 5,8-dichloroquinoline (B2488021) (32%). pjsir.org Further chlorination of 5-chloroquinoline or 8-chloroquinoline under similar conditions also produces 5,8-dichloroquinoline. pjsir.org Phosphorus oxychloride (POCl₃) is a common reagent for chlorination, acting as both a solvent and a chlorinating agent at elevated temperatures. For instance, heating 3-bromoquinoline with POCl₃ at 110°C for 6 hours introduces chlorine atoms at the 5 and 8 positions.

The use of specific reagents can direct chlorination to particular positions. For example, a copper-catalyzed C5 chlorination of 8-amidoquinolines using LiCl as the chlorinating reagent has been reported. mdpi.com Base-controlled regioselective functionalization of chloro-substituted quinolines using metal amides allows for the introduction of functional groups at specific positions. researchgate.netacs.org For instance, metalation at the C-3 position of a chloro-substituted quinoline can be achieved with lithium diisopropylamide (LDA), while lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. researchgate.netacs.org The regioselectivity of alkoxydehalogenation of 2,4-dichloroquinolines with solid sodium alkoxide in toluene (B28343) gives 2-alkoxy-4-haloquinolines. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired halogenated quinoline product. numberanalytics.comprismbiolab.com This involves a systematic investigation of parameters such as temperature, solvent, catalyst, and reaction time. prismbiolab.com For example, in the synthesis of 3-bromo-5,8-dichloroquinoline, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve conversion rates. Bromination of 5,8-dichloroquinoline with NBS under microwave irradiation (300 W, 120°C) achieved 95% conversion in just 15 minutes, with a 60% reduction in power consumption compared to conventional heating.

The choice of solvent can also have a profound effect on reaction outcomes. In the amination of 6,7-dibromo-5,8-quinolinedione, pyridine (B92270) was found to be the best solvent, leading to improved yields and shorter reaction times. researchgate.net The development of machine learning-guided strategies is an emerging approach to accelerate the optimization of reaction conditions, enabling more efficient and sustainable synthesis methods. beilstein-journals.org The goal is to identify the ideal set of conditions that maximize yield and selectivity while minimizing waste and energy consumption. numberanalytics.com

Table 2: Optimization of Halogenation Reactions

| Reaction | Key Optimization Parameter | Observation | Reference |

|---|---|---|---|

| Bromination of 5,8-dichloroquinoline | Reaction Method | Microwave irradiation (300 W, 120°C, 15 min) gave 95% conversion. | |

| Amination of 6,7-dibromo-5,8-quinolinedione | Solvent | Pyridine provided the best yield and shortest reaction time. | researchgate.net |

| General Synthesis | Methodology | Machine learning and Design of Experiments (DoE) can accelerate optimization. | prismbiolab.combeilstein-journals.org |

Transition-Metal-Catalyzed Approaches in Quinoline Synthesis

Transition-metal catalysis offers powerful and versatile methods for the synthesis and functionalization of quinoline derivatives, providing access to a wide range of substituted compounds that are often difficult to prepare using classical methods. acs.orgnih.gov

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of substituted quinolines. nih.govrsc.orgmdpi.com This approach avoids the pre-functionalization of substrates, reducing the number of synthetic steps and the generation of waste. Transition metals such as palladium, rhodium, iridium, and copper are commonly employed to catalyze these transformations. acs.orgacs.orgbeilstein-journals.org

The regioselectivity of C-H functionalization is often controlled by the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond. mdpi.com The nitrogen atom of the quinoline ring or the oxygen atom of a quinoline N-oxide can act as an intrinsic directing group, facilitating functionalization at the C2 and C8 positions. mdpi.com For example, rhodium-catalyzed C-H activation of quinoline and its derivatives has been systematically studied, revealing that the position of activation is dependent on the nature and position of substituents. nih.govacs.org

Copper-catalyzed C-H halogenation has also been developed as a method for the direct introduction of halogen atoms onto the quinoline ring. beilstein-journals.org These reactions offer a straightforward route to halogenated quinolines under relatively mild conditions. beilstein-journals.org Iron-catalyzed C5-H halogenation of 8-amidoquinolines in water provides an environmentally friendly method for the synthesis of C5-halogenated quinolines. mdpi.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of substituted quinolines. researchgate.netscilit.com Halogenated quinolines are excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Heck reactions. researchgate.netscilit.com These reactions allow for the introduction of a wide range of functional groups, such as aryl, alkyl, and alkynyl moieties, onto the quinoline scaffold. researchgate.net

The regioselectivity of cross-coupling reactions on polyhalogenated quinolines is a key consideration. The differential reactivity of various halogen atoms (I > Br > Cl) can be exploited to achieve selective functionalization. uni-rostock.de For example, in a polyhalogenated quinoline containing both bromine and chlorine, the more reactive bromine atom will typically undergo cross-coupling first. Theoretical calculations of carbon-halogen bond dissociation energies can help predict the preferred site of reaction. nih.gov

One-pot, sequential cross-coupling reactions have been developed to further enhance the efficiency of synthesizing polysubstituted quinolines. nih.govresearchgate.net For instance, a one-pot, two-step synthesis of various diarylated 2-(trifluoromethyl)quinolines was achieved from 6-bromo-4-chloro-2-(trifluoromethyl)quinoline. researchgate.net Similarly, regioselective alkynylation followed by a Suzuki coupling of 2,4-dichloroquinoline (B42001) has been used to synthesize 2-alkynyl-4-arylquinolines. beilstein-journals.org

Sustainable and Green Chemistry Innovations in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline and its derivatives to address the shortcomings of classical methods like the Skraup, Friedländer, and Doebner-von Miller reactions. ijpsjournal.comtandfonline.com These traditional approaches often involve toxic reactants, corrosive acids, high temperatures, and the use of volatile organic solvents, leading to significant environmental concerns and economic costs. tandfonline.comnih.gov The modern focus is on creating processes that are not only efficient but also environmentally benign. researchgate.netbenthamdirect.com

Key areas of innovation include the use of microwave irradiation to accelerate reactions, the development of solvent-free reaction conditions, and the application of recyclable heterogeneous catalysts. researchgate.netbenthamdirect.com These strategies aim to reduce reaction times, lower energy consumption, minimize waste, and replace hazardous substances with greener alternatives. ijpsjournal.combenthamdirect.com The ultimate goal is to achieve sustainability at a molecular level, fulfilling both economic and environmental objectives through innovative chemical design. researchgate.netbenthamdirect.com

The combination of microwave-assisted synthesis and solvent-free conditions represents a significant advancement in green organic synthesis, particularly for heterocyclic compounds like quinolines. benthamdirect.comcore.ac.uk

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering substantial improvements over conventional heating methods. acs.orgnih.gov By directly coupling with the molecules in a reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance the purity of the final compounds. benthamdirect.comacs.org This technique aligns with green chemistry principles by improving energy efficiency and often allowing for simpler experimental setups. acs.org

Solvent-free reactions, also known as solid-state reactions or neat reactions, further enhance the green credentials of a synthetic protocol. jocpr.comresearchgate.net By eliminating the need for organic solvents, which are often toxic, flammable, and contribute significantly to chemical waste, these methods reduce environmental impact and simplify product purification. jocpr.comrsc.org

Several studies have demonstrated the synergistic benefits of combining these two approaches for quinoline synthesis. For instance, an efficient, one-pot synthesis of substituted quinolines has been achieved by reacting o-nitrobenzaldehyde with enolizable ketones using stannous chloride dihydrate (SnCl₂·2H₂O) under solvent-free, microwave-irradiated conditions. This method obviates the need for any acid catalyst or molecular sieves. core.ac.uk Similarly, caesium iodide has been used as an effective catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones under solvent-free thermal conditions, resulting in good yields and short reaction times. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Selected Quinoline Derivatives

| Product | Starting Materials | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-Amino-8-methylquinoline | 2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | Microwave | 250W | 10 min | 50% | nih.gov |

| 7-Amino-8-methylquinoline | 2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | Conventional | Heating | 2 hours | 50% | nih.gov |

| 2,3-Dimethylquinoline | o-Nitrobenzaldehyde, 2-Butanone | Microwave (Solvent-Free) | SnCl₂·2H₂O | 10 min | 82% | core.ac.uk |

| 2-Phenylquinoline | o-Nitrobenzaldehyde, Acetophenone | Microwave (Solvent-Free) | SnCl₂·2H₂O | 15 min | 65% | core.ac.uk |

This table is interactive. Users can sort and filter the data.

In quinoline synthesis, a wide array of heterogeneous catalysts have been developed, including zeolites, nanocatalysts, and coordination polymers. nih.govrsc.orgresearchgate.net Zeolites, with their well-defined microporous structures and tunable acidity, have been employed in the gas-phase synthesis of quinolines. rsc.org For example, a ZnCl₂/Ni-USY-acid catalyst has shown good performance in the reaction of aniline (B41778) with various alcohols to produce quinolines, with the catalyst's activity being linked to its Lewis acid sites. rsc.orgrsc.org

Nanocatalysts have gained particular attention due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity. nih.gov Various nanocatalysts have been successfully applied to quinoline synthesis, including:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized with acidic groups, serve as magnetically separable and reusable catalysts. nih.gov For instance, Fe₃O₄ nanoparticles functionalized with Brønsted acidic ionic liquids have been used in the Friedländer reaction to produce polysubstituted quinolines under solvent-free conditions. nih.gov

Metal Oxide Nanoparticles: Zinc oxide supported on carbon nanotubes (ZnO/CNT) has been used as a catalyst in the Friedländer condensation to produce various quinolines in moderate to excellent yields under solvent-free conditions. nih.gov

Bimetallic Catalysts: A highly efficient and cost-effective copper/ceria (Cu/CeO₂) catalyst was developed for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to synthesize quinolines with yields over 90%. nih.gov This system offers excellent recyclability and is a promising alternative to catalysts based on precious metals. nih.gov

Metal-free heterogeneous catalysts are also being explored. A notable example is graphitic carbon nitride (g-C₃N₄) functionalized with Brønsted acid groups, which has demonstrated remarkable activity and recyclability in the Friedländer synthesis of quinolines under mild, solvent-free conditions. nih.gov Furthermore, recyclable nickel-containing coordination polymers have shown high catalytic activity for quinoline synthesis through borrowing hydrogen and dehydrogenation reactions, with the ability to be reused at least five times. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Green Quinoline Synthesis

| Catalyst | Reaction Type | Key Advantages | Reusability | Reference |

|---|---|---|---|---|

| ZnCl₂/Ni-USY-acid | Gas-phase synthesis from aniline & alcohols | Good performance for various alcohols, utilizes Lewis acidity | Stable under reaction conditions | rsc.orgrsc.org |

| Fe₃O₄@PS-Arg MNPs | One-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitriles | Environmentally safe, magnetic separation | Not specified | nih.gov |

| Fe₃O₄ NP-Cellulose | Three-component synthesis of pyrimido[4,5-b]quinolones | Uses water as a green solvent, high yields | Reused 5 times without loss of activity | nih.gov |

| Cu/CeO₂ | Acceptorless dehydrogenative coupling of alcohols | High efficiency (>90% yield), cost-effective, avoids noble metals | Confirmed recyclability | nih.gov |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer synthesis | Metal-free, high yield under mild, solvent-free conditions | Notable recyclability | nih.gov |

This table is interactive. Users can sort and filter the data.

Mechanistic Investigations and Reactivity Studies of 3,4 Dibromo 5,8 Dichloroquinoline

Elucidation of Reaction Pathways for Halogen-Based Transformations

The four carbon-halogen bonds in 3,4-dibromo-5,8-dichloroquinoline exhibit differential reactivity, which can be selectively addressed through various reaction pathways. The bromine atoms, being more labile than the chlorine atoms, are typically the primary sites for transformations such as cross-coupling and metal-halogen exchange. Conversely, the chlorine atoms, particularly the one at the C4 position (if a bromine were not present), are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline (B57606) nitrogen.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as quinolines. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.comnih.gov The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub

In the quinoline system, the ring nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. numberanalytics.com For a compound like this compound, this electronic activation is a crucial factor. However, the SNAr reactivity is also dependent on the nature of the leaving group. While direct SNAr data on this compound is scarce, studies on analogous compounds like 6-bromo-3,4-dichloroquinoline (B1287927) indicate that the C4-chloro substituent can undergo SNAr. In the case of this compound, the presence of a bromine atom at C4, which is a better leaving group than chlorine in many contexts but also more susceptible to other reactions like cross-coupling, complicates the predictive outcome. Generally, SNAr reactions on such polyhalogenated systems require careful control of conditions to favor substitution over other potential pathways. The chlorine atoms at C5 and C8 are on the benzenoid ring and are significantly less activated towards SNAr compared to positions on the pyridine (B92270) ring.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution (SNAr) of Haloquinolines

| Position on Quinoline Ring | Activation by Ring Nitrogen | General Leaving Group Ability | Expected SNAr Reactivity |

|---|---|---|---|

| C2 | High | F > Cl > Br > I | High |

| C3 | Low | F > Cl > Br > I | Low |

| C4 | High | F > Cl > Br > I | High |

This interactive table summarizes the general principles governing SNAr reactivity on the quinoline scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgresearchgate.net The reactivity of aryl halides in these transformations is highly dependent on the identity of the halogen, following the general trend: I > Br > Cl >> F. nih.govresearchgate.netresearchgate.net This chemoselectivity is based on the bond dissociation energies of the carbon-halogen bonds, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. nih.gov

For this compound, this reactivity hierarchy allows for selective functionalization. The two bromine atoms are significantly more reactive than the two chlorine atoms. Therefore, cross-coupling reactions can be performed chemoselectively at the C3 and C4 positions without affecting the C5 and C8 chloro substituents.

Further selectivity (regioselectivity) is observed between the C3 and C4 positions. Studies on 3,4-dihaloquinolines have demonstrated that palladium-catalyzed Suzuki-Miyaura couplings preferentially occur at the C4 position. rsc.orgnih.gov This enhanced reactivity at C4 is attributed to the electronic influence of the quinoline nitrogen, which makes the C4 carbon more electrophilic and susceptible to oxidative addition. It is possible to achieve double Suzuki couplings on 3,4-dibromoquinoline (B189540), indicating that both bromine atoms can be substituted under appropriate conditions. nih.gov

Table 2: Predicted Reactivity Order for Palladium-Catalyzed Cross-Coupling of this compound

| Position | Halogen | Relative Reactivity | Rationale |

|---|---|---|---|

| C4 | Br | 1 (Highest) | Most labile halogen (Br) at the most electronically activated position (C4). rsc.orgnih.gov |

| C3 | Br | 2 | Labile halogen (Br) at a less activated position compared to C4. |

This interactive table outlines the expected order of reactivity for the different halogen positions in this compound during palladium-catalyzed cross-coupling reactions.

Examination of Regioselectivity and Chemoselectivity in Complex Reaction Systems

The predictable differences in reactivity among the four halogens in this compound are the basis for its regioselective and chemoselective functionalization in complex reaction systems. nih.gov

Chemoselectivity is primarily exploited by targeting the C-Br bonds over the C-Cl bonds. For instance, a Sonogashira coupling using one equivalent of a terminal alkyne would selectively occur at either the C3 or C4 position, leaving the chloro-substituents intact. researchgate.net This principle is well-established for dihaloquinolines containing different halogens, where the reactivity order I > Br > Cl is consistently observed. nih.govresearchgate.netresearchgate.net

Regioselectivity between the two C-Br bonds and between the two C-Cl bonds is more nuanced and depends on the specific reaction type.

Cross-Coupling: As discussed, the C4-Br bond is the most reactive site for palladium-catalyzed reactions due to electronic activation. rsc.orgnih.gov Therefore, a mono-coupling reaction under carefully controlled conditions would yield the 4-substituted-3-bromo-5,8-dichloroquinoline as the major product.

Metal-Halogen Exchange: In reactions involving organolithium or Grignard reagents, regioselectivity is also pronounced. For 2,4-dibromoquinolines, lithium-halogen exchange occurs selectively at C4. researchgate.netresearchgate.net A similar preference for the C4 position is expected for this compound due to the stabilizing effect of the adjacent nitrogen on a potential carbanionic or organometallic intermediate.

This inherent selectivity allows for the stepwise and site-specific introduction of different functional groups, making this compound a valuable building block for the synthesis of polysubstituted quinolines.

Organometallic Reactions and Functionalization via Metalation (e.g., Lithiation, Magnesiation)

Functionalization via the formation of organometallic intermediates is a cornerstone of modern organic synthesis. For this compound, metal-halogen exchange is the most viable pathway for generating such intermediates. This reaction typically involves treating the haloquinoline with a strong organometallic base, such as n-butyllithium (for lithiation) or an isopropylmagnesium chloride-lithium chloride complex (for magnesiation), at low temperatures. nih.govresearchgate.net

The chemoselectivity of metal-halogen exchange mirrors that of cross-coupling, with the C-Br bonds being far more susceptible to exchange than the C-Cl bonds. researchgate.net The reaction involves the nucleophilic attack of the alkyl group from the organometallic reagent on the halogen atom.

The regioselectivity of the exchange between the C3 and C4 positions is critical. Studies on related systems, such as 2,4-dibromoquinolines and 3-haloquinolines, consistently show a preference for metalation at the C4 position. researchgate.netresearchgate.netthieme-connect.de This is attributed to the ability of the nitrogen atom to coordinate the lithium or magnesium cation and stabilize the resulting organometallic species at the adjacent C4 position. Thus, treating this compound with one equivalent of n-butyllithium at low temperature is expected to regioselectively generate 3-bromo-4-lithio-5,8-dichloroquinoline. This lithiated intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group exclusively at the C4 position. Subsequent metalation at the C3 position would require harsher conditions or a different strategy.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Bromo-3,4-dichloroquinoline |

| 2,4-Dibromoquinoline |

| 3,4-Dihaloquinoline |

| 4,7-Dichloroquinoline |

| 8-Alkoxy-5,7-dibromoquinoline |

| 5,7-Dibromo-8-hydroxyquinoline |

| 3-Haloquinoline |

| 4-Substituted-3-bromo-5,8-dichloroquinoline |

| 3-Bromo-4-lithio-5,8-dichloroquinoline |

| n-Butyllithium |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dibromo 5,8 Dichloroquinoline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of 3,4-Dibromo-5,8-dichloroquinoline and its derivatives. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the confident assignment of molecular formulas.

The fragmentation patterns observed in the mass spectra of quinoline (B57606) derivatives are highly dependent on their substitution patterns. mcmaster.ca Under soft ionization conditions, such as electrospray ionization (ESI), quinolone antibiotics, which share a core structure, often exhibit characteristic fragment ions corresponding to losses of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). researchgate.net The fragmentation of the quinoline ring itself can also occur, with a common pathway being the loss of HCN. rsc.org For halogenated quinolines, the isotopic distribution patterns of bromine and chlorine provide an additional layer of confirmation for the assigned structures.

In the study of isoquinoline (B145761) alkaloids, another class of related heterocyclic compounds, collision-induced dissociation (CID) patterns have been systematically investigated. nih.gov These studies reveal that the fragmentation is influenced by the nature and position of substituents, with characteristic losses of moieties like CH₃OH, CH₄, and CO being observed. nih.gov The presence of intense metastable peaks in mass spectra can further aid in elucidating the fragmentation pathways by confirming single-step transformations. mcmaster.ca

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals. uncw.edu

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMBC)

The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For complex molecules like quinoline derivatives, 2D NMR techniques are essential for establishing connectivity.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu This is crucial for mapping out the spin systems within the molecule. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that shows one-bond correlations between protons and the carbons they are directly attached to. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.edu This technique is particularly valuable for identifying quaternary carbons and for connecting different molecular fragments. magritek.com

Through the combined interpretation of these spectra, a complete structural assignment can be achieved. For instance, in a study of quinoline derivatives, all proton and carbon signals were assigned using a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. uncw.edu

Below is an example of ¹H and ¹³C NMR data for a substituted quinoline derivative.

| Technique | Chemical Shifts (δ, ppm) |

| ¹H NMR | 8.26 (d, J = 9.9 Hz, 2H), 8.11 (d, J = 9.2 Hz, 1H), 7.87 (s, 1H), 7.50 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H), 4.06 (s, 3H) google.com |

| ¹³C NMR | 157.9, 157.8, 146.9, 143.1, 138.1, 130.1, 128.9, 127.6, 124.3, 121.2, 117.0, 113.9, 111.3, 56.9 google.com |

This table presents example NMR data for a substituted quinoline derivative, not specifically this compound.

Advanced NMR Applications for Conformational and Electronic Structure Probing

Beyond basic structural assignment, advanced NMR techniques can provide deeper insights into the conformational preferences and electronic structure of molecules. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations between protons, which is invaluable for determining stereochemistry and molecular conformation. magritek.com Concentration-dependent ¹H NMR studies of quinoline derivatives have revealed unusual chemical shift changes, suggesting intermolecular interactions such as dipole-dipole and π-π stacking. uncw.edu

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uol.debruker.com This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry. Furthermore, SC-XRD reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding, π-π stacking, and van der Waals forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods probe the vibrational modes of molecules, and the resulting spectra serve as a unique "molecular fingerprint."

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations of functional groups. For instance, the stretching vibrations of C=O, C-O, C-N, and C-H bonds give rise to distinct absorption bands in the IR spectrum. scifiniti.com Raman spectroscopy, which is based on the inelastic scattering of light, is often complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.

The IR spectrum of 3,4-dibromoaniline, a related compound, shows characteristic bands for the amine and aromatic C-H and C-C bonds. nist.gov While specific IR and Raman data for this compound were not found, these techniques would be expected to show characteristic vibrations for the quinoline ring system and the carbon-halogen bonds.

| Spectroscopic Technique | Typical Wavenumber Ranges (cm⁻¹) for Key Functional Groups |

| IR Spectroscopy | C-H (aromatic): 3100-3000, C=N (in ring): ~1600, C=C (aromatic): 1600-1450, C-Cl: 850-550, C-Br: 690-515 |

| Raman Spectroscopy | Aromatic ring breathing modes: ~1000, C-X (halogen) stretching: lower frequency region |

This table provides general wavenumber ranges and is not specific to this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the electronic structure and conjugation of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The position and intensity of the absorption bands provide information about the extent of conjugation in the molecule.

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment.

Theoretical and Computational Chemistry Studies of 3,4 Dibromo 5,8 Dichloroquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting various properties of quinoline (B57606) derivatives. researchgate.netaps.org DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate electronic parameters. These calculations provide a foundational understanding of the molecule's behavior. nrel.govdntb.gov.ua

Ab initio calculations, which are based on first principles without empirical parameters, offer a high level of theory for studying molecular systems. aps.org For complex molecules, these methods can simulate environments like the gas phase or aqueous solutions and can include electron correlation effects to achieve high accuracy. acs.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. malayajournal.orgmdpi.com A smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org This charge transfer is a fundamental aspect of chemical reactions. malayajournal.org Computational methods can precisely calculate the energies of these orbitals, allowing for the prediction of how 3,4-dibromo-5,8-dichloroquinoline might interact with other chemical species. mdpi.comresearchgate.net

| Parameter | Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability (nucleophilicity). Higher energy often correlates with greater reactivity towards electrophiles. mdpi.com |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability (electrophilicity). Lower energy often correlates with greater reactivity towards nucleophiles. mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. malayajournal.org |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org

Analysis of the MEP surface of this compound would reveal the influence of the electronegative bromine and chlorine atoms, as well as the nitrogen atom in the quinoline ring, on the charge distribution. This provides a visual guide to the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. malayajournal.org

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level. These calculations can help in the assignment of complex NMR spectra and in the conformational analysis of molecules in solution. nih.gov By comparing calculated shifts with experimental values, researchers can validate the proposed structure of this compound and its derivatives. rsc.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. dntb.gov.uanih.gov The calculated frequencies, after appropriate scaling to account for anharmonicity and other effects, can be compared with experimental spectra to identify characteristic vibrational modes, such as stretching and bending of specific bonds. nih.govelixirpublishers.com This provides further confirmation of the molecular structure and the nature of the chemical bonds within this compound.

| Spectroscopic Parameter | Computational Method | Application for this compound |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT (e.g., B3LYP) with GIAO method | Aids in the assignment of experimental NMR signals and confirms the positions of substituents on the quinoline ring. |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | Predicts the vibrational spectrum, allowing for the identification of functional groups and confirmation of the molecular structure. nih.gov |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations can explore its accessible conformations and the energetic barriers between them. This is particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, such as biological targets. nih.govacs.org

By simulating the molecule in a solvent or in the presence of other molecules, MD can reveal details about non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial in determining the molecule's physical properties and its behavior in complex environments.

Prediction of Thermochemical Parameters and Reaction Energetics (e.g., Bond Dissociation Energies, Gibbs Free Energies)

Quantum chemical calculations are employed to predict the thermochemical properties of molecules and the energetics of chemical reactions. nrel.gov

Bond Dissociation Energies (BDEs): The strength of the various bonds within this compound, such as the C-Br and C-Cl bonds, can be estimated by calculating their bond dissociation energies. This information is vital for understanding the molecule's thermal stability and predicting which bonds are most likely to break during a chemical reaction.

Gibbs Free Energies: The change in Gibbs free energy (ΔG) determines the spontaneity of a chemical reaction under constant temperature and pressure. libretexts.orgyoutube.com A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous one. libretexts.orgyoutube.com By calculating the Gibbs free energies of reactants, products, and transition states, computational chemists can predict reaction feasibility, determine reaction mechanisms, and calculate equilibrium constants. khanacademy.orgyoutube.comyoutube.com

| Thermochemical Parameter | Definition | Relevance to this compound |

|---|---|---|

| Bond Dissociation Energy (BDE) | The enthalpy change required to break a specific bond homolytically. | Indicates the strength and reactivity of the C-Br and C-Cl bonds, predicting potential sites for radical reactions. |

| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. libretexts.org | Predicts the spontaneity and equilibrium position of reactions involving this compound. youtube.comyoutube.com |

| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Provides a measure of the compound's intrinsic stability. |

Structure-Reactivity Relationship Elucidation through Computational Modeling

Computational modeling plays a crucial role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating a variety of electronic and steric descriptors for a series of related compounds, it is possible to build mathematical models that correlate these properties with their observed reactivity or biological activity. researchgate.net

For this compound and its analogues, computational modeling can identify the key structural features that govern their chemical behavior. For instance, by systematically modifying the substituents on the quinoline ring and calculating parameters like HOMO-LUMO energies, charge distributions, and dipole moments, researchers can understand how these changes affect the molecule's reactivity in specific reactions. This predictive capability is invaluable for designing new molecules with desired chemical properties. researchgate.net

Advanced Applications of 3,4 Dibromo 5,8 Dichloroquinoline in Specialized Chemical Synthesis

As a Precursor for Complex Organic Architectures

The tetra-halogenated nature of 3,4-Dibromo-5,8-dichloroquinoline makes it an ideal starting material for the synthesis of intricate organic structures. The ability to perform multiple, regioselective cross-coupling reactions allows for the controlled, stepwise introduction of various substituents, leading to diverse and complex molecular scaffolds. researchgate.net

Synthesis of Polycyclic and Fused Heterocyclic Systems

The compound serves as a valuable precursor for building polycyclic aromatic hydrocarbons and fused heterocyclic systems. The two adjacent bromine atoms at the C3 and C4 positions can be utilized to construct rings fused to the pyridine (B92270) part of the quinoline (B57606) system. For instance, a twofold Sonogashira or Stille coupling with a suitable di-alkyne or di-stannane could be employed to form a new carbocyclic or heterocyclic ring.

Furthermore, sequential cross-coupling reactions can be used to build complex annulated structures. The initial, more facile reaction would occur at the C4-Br bond, followed by a second coupling at the C3-Br position. This stepwise approach allows for the introduction of different groups, leading to unsymmetrical fused systems, which are of interest in medicinal chemistry and materials science.

Construction of Highly Substituted Quinoline Scaffolds

Highly substituted quinolines are prized frameworks in drug discovery and functional materials. This compound provides a direct route to such scaffolds. The predictable selectivity of its halogen atoms in cross-coupling reactions allows for a programmed synthesis of tetra-substituted quinolines. nih.gov

The general reactivity hierarchy of the halogen positions in palladium-catalyzed couplings is C4-Br > C3-Br > C5-Cl / C8-Cl. nih.govnsf.gov This allows for a sequence of up to four different coupling partners to be introduced onto the quinoline core. For example, a Suzuki coupling could be performed under mild conditions to selectively replace the C4-Br, followed by a second, slightly more forcing coupling (e.g., Stille or Negishi) at the C3 position. Subsequently, the less reactive chlorine atoms at C5 and C8 can be functionalized under more rigorous conditions or by using specialized catalyst systems with highly active ligands. nsf.gov

| Position | Halogen | Relative Reactivity | Rationale |

|---|---|---|---|

| C4 | Br | 1 (Highest) | Activated (γ) position to quinoline nitrogen; C-Br bond is more reactive than C-Cl. |

| C3 | Br | 2 | C-Br bond is more reactive than C-Cl. |

| C5 | Cl | 3 (Lowest) | Less reactive C-Cl bond on the carbocyclic ring. |

| C8 | Cl | 3 (Lowest) | Less reactive C-Cl bond on the carbocyclic ring. |

Utilization in Materials Science: Precursors for Advanced Functional Materials

The electron-deficient quinoline nucleus, combined with the potential for extensive conjugation through cross-coupling, makes this compound a promising candidate for the development of novel functional materials.

Synthesis of Conjugated Polymers and Oligomers

This compound can function as a multifunctional monomer in polymerization reactions. Polycondensation via repeated Suzuki or Stille coupling reactions with aromatic diboronic acids or distannanes can lead to the formation of quinoline-based conjugated polymers. The resulting polymers would feature the electron-deficient quinoline unit in the backbone, a desirable trait for applications in organic electronics. The presence of four reactive sites allows for the creation of cross-linked or hyperbranched polymers, which can exhibit unique processing and film-forming properties.

Development of Organic Semiconductors and Dyes

Quinoline derivatives are known components of organic electronic materials. The incorporation of the this compound core into larger π-conjugated systems can be used to tune the electronic properties of materials for specific applications. The strong electron-withdrawing nature of the quinoline nitrogen and the halogen atoms suggests that materials derived from this precursor would likely exhibit n-type (electron-transporting) semiconductor behavior. Such materials are crucial for the development of all-organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

By selectively coupling chromophoric groups to the quinoline scaffold, novel dyes with tailored absorption and emission properties can be synthesized. The rigid core can lead to high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

| Derived Structure Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Linear Conjugated Polymers | Poly-condensation (e.g., Suzuki) with di-functional monomers at C4 and C3. | n-type Organic Semiconductors for OFETs. |

| Cross-linked Polymers | Poly-condensation using all four halogen sites. | Thermally stable resins, charge-transport layers. |

| Functional Dyes | Selective coupling of chromophores at specific positions (e.g., C4 and C3). | OLED emitters, fluorescent sensors. |

Role in Catalysis and Ligand Design for Organometallic Transformations

The rigid quinoline framework is an excellent scaffold for designing ligands for transition metal catalysis. The halogen atoms of this compound can be substituted with coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, to create novel multidentate ligands. For example, substitution at the C3 and C5 positions could yield a new class of pincer ligands. The specific geometry and electronic properties of the quinoline core can impart unique reactivity and selectivity to the corresponding metal complexes, making them valuable for various organometallic transformations.

Halogenated Quinoline Derivatives as Ligand Scaffolds

The quinoline framework itself is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atom within the quinoline ring can coordinate to a metal center, and substituents on the ring can modulate the electronic and steric properties of the resulting metal complex. researchgate.net Polyhalogenated quinolines like this compound are particularly useful as ligand scaffolds because the halogen atoms serve as versatile handles for introducing other coordinating groups.

Through site-selective cross-coupling reactions, one or more of the halogen atoms can be replaced with phosphines, amines, or other donor groups to create mono-, bi-, or even multidentate ligands. researchgate.netescholarship.org The ability to sequentially functionalize the different halogen positions allows for the fine-tuning of the ligand's properties to optimize the performance of a catalyst for a specific reaction. For instance, a phosphine (B1218219) group could be introduced at the 4-position via a Suzuki coupling, with the remaining halogens influencing the electronic environment or providing further sites for coordination. The inherent chirality and rigidity of the quinoline scaffold are advantageous in developing ligands for asymmetric catalysis.

Table 1: Reactivity and Applications of Halogenated Quinolines

| Compound | Key Feature | Application / Reaction Type | Reference |

|---|---|---|---|

| 3,4-Dibromoquinoline (B189540) | Differential reactivity of Br atoms | Regioselective Suzuki couplings | nih.gov |

| 4,7-Dichloroquinoline | Higher reactivity at C-4 | Sequential cross-coupling | nih.gov |

| Polyhalogenated Quinolines | Multiple reactive sites | Precursors for fluorogenic probes | nih.gov |

Precursors for Advanced Catalyst Development

Beyond forming ligands, this compound can serve as a direct precursor for the development of heterogeneous and homogeneous catalysts. The modification of the quinoline core by introducing catalytically active moieties is a key strategy. Halogen modification itself has been shown to be an effective method for tuning the electronic distribution of a catalytic center, thereby enhancing activity and selectivity. d-nb.info

For example, the covalent attachment of this polyhalogenated quinoline to a solid support, such as a polymer or silica, through one of its halogen atoms could yield a precursor for a heterogeneous catalyst. The remaining halogens could then be functionalized or left in place to influence the catalytic process. In homogeneous catalysis, the compound can be used to synthesize complex organometallic species where the quinoline is not just a ligand but an integral part of the catalytically active molecule. The ability to perform selective C-H functionalization or further cross-coupling reactions on the quinoline core allows for the creation of bespoke catalysts tailored for specific chemical transformations. researchgate.net

Future Research Directions and Emerging Synthetic Challenges in Polyhalogenated Heterocycles

The field of polyhalogenated heterocycles, including derivatives like this compound, is rich with opportunities and challenges. A primary area of future research lies in the development of more sophisticated and selective catalytic systems for the functionalization of these molecules. researchgate.netescholarship.org

Emerging Synthetic Challenges:

Site-Selectivity: Achieving perfect site-selectivity in the functionalization of molecules with multiple, different halogens (e.g., distinguishing between C-3 Br and C-4 Br, or C-5 Cl and C-8 Cl) remains a significant hurdle. nih.govescholarship.org Developing catalysts that can differentiate between electronically and sterically similar positions is a key goal.

Novel Transformations: Moving beyond standard cross-coupling reactions to explore new types of transformations, such as C-H activation in the presence of multiple halogens, is a frontier in synthetic chemistry.

Sustainability: The development of greener synthetic routes using less toxic solvents and more efficient, recyclable catalysts is crucial for the synthesis of polyhalogenated compounds.

Future Research Directions:

Computational Modeling: The use of computational chemistry to predict the reactivity of different halogen positions and to design catalysts with enhanced selectivity will become increasingly important. nih.govresearchgate.net

Flow Chemistry: Implementing flow chemistry for the synthesis and functionalization of polyhalogenated quinolines can offer better control over reaction conditions, improve safety, and facilitate scaling up. worktribe.com

New Materials and Probes: Exploring the use of highly substituted quinolines derived from this compound in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or fluorescent sensors, is a promising avenue. nih.gov

The continued exploration of the chemistry of polyhalogenated heterocycles will undoubtedly lead to the discovery of new reactions, novel molecular structures, and innovative applications in various fields of science and technology.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dibromoquinoline |

| 4,7-Dichloroquinoline |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3,4-Dibromo-5,8-dichloroquinoline, and how can regioselectivity be controlled?

- Methodology :

- Halogenation Protocols : Start with a quinoline precursor and perform sequential halogenation. Bromination at positions 3 and 4 can be achieved using Br₂ in H₂SO₄ at 0–5°C, while chlorination at positions 5 and 8 may require Cl₂ gas or SO₂Cl₂ under controlled conditions .

- Regioselectivity Control : Use directing groups (e.g., methoxy or nitro) to guide halogen placement. For example, prior substitution at position 5 can block undesired bromination .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₃Br₂Cl₂N) and isotopic patterns .

- Collision Cross-Section (CCS) Analysis : Predict CCS values (e.g., [M+H]+: ~145.2 Ų) via ion mobility spectrometry to compare with theoretical models .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of halogenated quinolines?

- Data Reconciliation Strategies :

- Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial activity) across studies to minimize variability .

- Comparative Structural Analysis : Compare substitution patterns with analogs like 6-bromo-4,8-dichloroquinoline (CAS 886362-77-2), which shows antifungal activity, to identify critical halogen positions .

- Mechanistic Profiling : Use molecular docking to evaluate interactions with targets like DNA gyrase or topoisomerases, which may explain divergent results .

Q. What challenges arise in crystallographic studies of highly halogenated quinolines, and how can they be mitigated?

- Crystallization Issues :

- Crystal Packing Disruption : Heavy halogens (Br, Cl) may hinder lattice formation. Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- Data Collection : High X-ray exposure can damage crystals. Use low-temperature (100 K) data collection and synchrotron sources for weak diffractors .

- Refinement : Employ SHELXL for robust refinement of disordered halogen atoms, leveraging constraints and anisotropic displacement parameters .

Q. How does the substitution pattern influence the reactivity of this compound in cross-coupling reactions?

- Reactivity Insights :

- Suzuki-Miyaura Coupling : Bromine at positions 3 and 4 is more reactive than chlorine, enabling selective coupling with aryl boronic acids. Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 80°C .

- Nucleophilic Substitution : Chlorine at position 8 is less labile; replace with amines or alkoxides under harsh conditions (e.g., NaH/DMF, 120°C) .

- Side Reactions : Monitor for dehalogenation via GC-MS, especially when using strong reductants like LiAlH₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.